Cas no 3131-63-3 (2-Ethylbenzofuran)

2-Ethylbenzofuran 化学的及び物理的性質
名前と識別子
-
- 2-Ethylbenzofuran
- 2-Ethyl-1-benzofuran
- Benzofuran, 2-ethyl-
- 2-Ethylbenzofurane
- 2-Ethylcoumarone
- ETHYLBENZOFURAN
- 2-Aethyl-benzofuran
- 2-Ethyl-benzofuran
- Benzofuran,2-ethyl
- Ethyl-2-benzofuran
- A820796
- SY067362
- EINECS 221-524-8
- Benzbromarone Impurity 6
- W-106909
- MFCD00047287
- AKOS000120525
- 2-ethyl benzofuran
- 2-ethylbenzo[b]furan
- D97187
- FT-0612263
- DTXSID9062857
- NS00029057
- AS-17366
- 2-ethybenzofuran
- 3131-63-3
- SCHEMBL515109
- CS-0141840
- AMY28814
- 2-ethylbenzo[b]-furan
- 2-Ethyl-1-benzofuran #
- EN300-20899
- 2-Ethylbenzo[b]furan; 2-Ethylbenzofuran
- DB-048008
- DTXCID5038335
-
- MDL: MFCD00047287
- インチ: 1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3
- InChIKey: KJHYAEZMOHLVCH-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC2=CC=CC=C2O1
計算された属性
- せいみつぶんしりょう: 146.07300
- どういたいしつりょう: 146.073
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 13.1A^2
じっけんとくせい
- 色と性状: 無色から淡黄色の液体
- 密度みつど: 1.05
- ふってん: 210 °C at 760 mmHg
- フラッシュポイント: 78.2 °C
- 屈折率: 1.574
- PSA: 13.14000
- LogP: 2.99520
2-Ethylbenzofuran セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: S24/25
- ちょぞうじょうけん:Store at room temperature
2-Ethylbenzofuran 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Ethylbenzofuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20899-0.25g |
2-ethyl-1-benzofuran |
3131-63-3 | 95% | 0.25g |
$19.0 | 2023-09-16 | |
abcr | AB336880-25 g |
2-Ethylbenzofuran, 98%; . |
3131-63-3 | 98% | 25 g |
€116.20 | 2023-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X65355-1g |
2-Ethylbenzofuran |
3131-63-3 | 98% | 1g |
¥108.0 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-356421A-100 g |
2-Ethylbenzofuran, |
3131-63-3 | 100g |
¥1,805.00 | 2023-07-11 | ||
Enamine | EN300-20899-25.0g |
2-ethyl-1-benzofuran |
3131-63-3 | 95% | 25.0g |
$66.0 | 2023-02-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X65355-25g |
2-Ethylbenzofuran |
3131-63-3 | 98% | 25g |
¥1278.0 | 2023-09-05 | |
Fluorochem | 018678-5g |
2-Ethylbenzofuran |
3131-63-3 | 99% | 5g |
£12.00 | 2022-03-01 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY067362-25g |
2-Ethylbenzofuran |
3131-63-3 | ≥97% | 25g |
1597.0 | 2021-08-13 | |
TRC | E899770-10g |
2-Ethylbenzofuran |
3131-63-3 | 10g |
$ 91.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D916152-100g |
2-Ethylbenzofuran |
3131-63-3 | 97% | 100g |
$215 | 2023-09-03 |
2-Ethylbenzofuran 関連文献
-
1. Oxygen heterocycles. Part III. The reactivity of Benzofuran and 2-alkylbenzofuransM. Bisagni,Ng. Ph. Buu-Ho?,R. Royer J. Chem. Soc. 1955 3688
-
Zhi-Pei Zhang,Nan Dong,Xin Li,Jin-Pei Cheng Org. Biomol. Chem. 2015 13 9943
-
3. Oxygen heterocycles. Part IV. 2-Benzoylbenzofurans and related compounds with biological interestM. Bisagni,Ng. Ph. Buu-Ho?,R. Royer J. Chem. Soc. 1955 3693
-
4. 126. Oxygen heterocycles. Part VII. Spasmolytic ketones in the benzofuran series, and related compoundsNg. Ph. Buu-Ho?,E. Bisagni,R. Royer,C. Routier J. Chem. Soc. 1957 625
-
Imen Smari,Liqin Zhao,Kedong Yuan,Hamed Ben Ammar,Henri Doucet Catal. Sci. Technol. 2014 4 3723
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6. Palladium(II)-catalysed asymmetric cyclisation of 2-allylphenols by the use of optically active β-pineneTakahiro Hosokawa,Shyogo Miyagi,Shun-Ichi Murahashi,Akio Sonoda J. Chem. Soc. Chem. Commun. 1978 687
-
7. Flash vacuum pyrolysis of stabilised phosphorus ylides. Part 3. Preparation of o-methoxyphenyl- and o-methylsulfanylphenyl-alkynes and their cyclisation to benzofurans and benzothiophenesR. Alan Aitken,Graham Burns J. Chem. Soc. Perkin Trans. 1 1994 2455
-
8. 504. Oxygen heterocycles. Part VIII. Aroylbenzofurans, aroyldibenzofurans, and aroylcoumarins of potential biological interestNg. Ph. Buu-Ho?,G. Saint-Ruf,T. B. Loc,Ng. D. Xuong J. Chem. Soc. 1957 2593
-
Sa?d El Kazzouli,Jamal Koubachi,Nabil El Brahmi,Gérald Guillaumet RSC Adv. 2015 5 15292
-
10. Palladium(II)-catalysed oxidative cyclisation of 2-allylphenols in the presence of copper(II) acetate and molecular oxygen. Oxidation state of palladium in the Wacker-type reactionTakahiro Hosokawa,Tetsuyuki Uno,Shun-Ichi Murahashi J. Chem. Soc. Chem. Commun. 1979 475
2-Ethylbenzofuranに関する追加情報
Recent Advances in the Study of 2-Ethylbenzofuran (CAS: 3131-63-3) in Chemical Biology and Pharmaceutical Research
The compound 2-Ethylbenzofuran (CAS: 3131-63-3) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This heterocyclic organic compound, characterized by a benzofuran ring substituted with an ethyl group at the 2-position, exhibits unique chemical properties that make it a promising candidate for drug development and biological studies. Recent studies have explored its synthesis, biological activity, and potential therapeutic applications, shedding light on its mechanisms of action and pharmacological profiles.
One of the key areas of research focuses on the synthetic pathways for 2-Ethylbenzofuran. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient catalytic method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions. This approach not only improved the yield but also reduced the environmental impact compared to traditional methods. The study highlighted the compound's stability under various conditions, making it suitable for further functionalization and incorporation into more complex pharmaceutical agents.
In terms of biological activity, 2-Ethylbenzofuran has shown promising results in preliminary screenings for antimicrobial and anti-inflammatory properties. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of 2-Ethylbenzofuran exhibited significant inhibitory effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, suggesting its potential as a novel antibiotic scaffold.
Another exciting development is the exploration of 2-Ethylbenzofuran's role in neurodegenerative disease research. A study in ACS Chemical Neuroscience (2023) investigated its neuroprotective effects in models of Parkinson's disease. The findings indicated that the compound could mitigate oxidative stress and reduce neuronal apoptosis, possibly through modulation of the Nrf2-ARE pathway. These results open new avenues for developing therapeutics targeting neurodegenerative disorders.
From a pharmaceutical perspective, researchers have also examined the pharmacokinetic properties of 2-Ethylbenzofuran. A 2024 study in the European Journal of Pharmaceutical Sciences evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles in rodent models. The compound demonstrated favorable oral bioavailability and a relatively long half-life, suggesting its suitability for oral drug formulations. However, the study also noted the need for further optimization to improve its metabolic stability.
In conclusion, recent research on 2-Ethylbenzofuran (CAS: 3131-63-3) has revealed its multifaceted potential in chemical biology and pharmaceutical applications. From its efficient synthesis methods to its diverse biological activities and promising pharmacokinetic properties, this compound continues to attract scientific interest. Future studies should focus on structure-activity relationship optimization, mechanism elucidation, and preclinical evaluation to fully realize its therapeutic potential. The growing body of evidence positions 2-Ethylbenzofuran as a valuable scaffold for developing novel drugs targeting various diseases.
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